molecular formula C8H9FO B2757103 4-(2-Fluoroethyl)phenol CAS No. 849675-04-3

4-(2-Fluoroethyl)phenol

Cat. No.: B2757103
CAS No.: 849675-04-3
M. Wt: 140.157
InChI Key: HNNRHJYVBGELFO-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)phenol is an organic compound with the molecular formula C8H9FO It is characterized by a phenol group substituted with a 2-fluoroethyl group at the para position

Biochemical Analysis

Biochemical Properties

Phenolic compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary greatly depending on the specific structure of the phenolic compound and the biomolecules it interacts with .

Cellular Effects

A study on Chlorella pyrenoidosa, a species of green algae, showed that it can tolerate exposure to phenol and 4-fluorophenol . The study also found that the growth of algal cells had a significant hormesis of inhibition first and then promotion .

Molecular Mechanism

Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can vary over time, ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 4-(2-Fluoroethyl)phenol in animal models. It is common practice in biomedical research to study the effects of various dosages of a compound in animal models .

Metabolic Pathways

Phenolic compounds are known to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters and binding proteins .

Subcellular Localization

The subcellular localization of a compound can have significant effects on its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Fluoroethyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group, yielding 4-(2-fluoroethyl)cyclohexanol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 4-(2-fluoroethyl)cyclohexanol.

    Substitution: Various substituted phenolic derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Fluoroethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-Fluorophenol
  • 3-Fluorophenol
  • 4-Fluorophenol

Comparison: 4-(2-Fluoroethyl)phenol is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and physical properties compared to other fluorophenols

Properties

IUPAC Name

4-(2-fluoroethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNRHJYVBGELFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCF)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849675-04-3
Record name 4-(2-fluoroethyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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